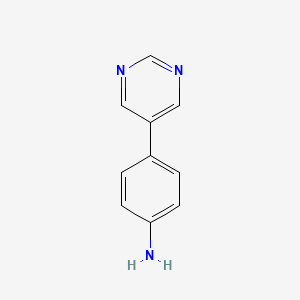
4-(嘧啶-5-基)苯胺
描述
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 4-(Pyrimidin-5-yl)aniline, involves various methods. One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a copper-catalyzed cyclization of ketones with nitriles . A more eco-friendly synthesis involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .Molecular Structure Analysis
The molecular structure of 4-(Pyrimidin-5-yl)aniline consists of a pyrimidine ring attached to an aniline group . The molecular weight of this compound is 171.2 .Chemical Reactions Analysis
The chemical reactions involving 4-(Pyrimidin-5-yl)aniline are diverse. For instance, it can undergo a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation with commercially available amidines and saturated ketones . This reaction results in structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Physical And Chemical Properties Analysis
4-(Pyrimidin-5-yl)aniline is a pale yellow crystalline powder. It is soluble in polar solvents such as water, ethanol, and methanol. The compound has a molecular weight of 171.2 .科学研究应用
Antimicrobial Applications
4-(Pyrimidin-5-yl)aniline: serves as a core structure in the synthesis of compounds with significant antimicrobial properties. Its pyrimidine ring, being a critical component of DNA and RNA, allows for the creation of molecules that can interfere with the replication processes of various pathogens .
Anticancer Activity
This compound is utilized in the design of drugs targeting Mer and c-Met kinases , which are often overexpressed in tumors. Derivatives of 4-(Pyrimidin-5-yl)aniline have shown potent inhibitory activity against these kinases, suggesting potential for effective tumor treatment .
CNS-Active Agents
Due to its structural diversity, 4-(Pyrimidin-5-yl)aniline derivatives are explored for their potential as central nervous system (CNS)-active agents. They may contribute to the development of new treatments for neurological disorders .
Anti-Inflammatory and Analgesic Properties
The pyrimidine scaffold, including 4-(Pyrimidin-5-yl)aniline, is investigated for its anti-inflammatory and analgesic properties. It could lead to alternatives to nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids .
Antiviral and Antifungal Uses
Research into pyrimidine derivatives, including 4-(Pyrimidin-5-yl)aniline, has shown promise in developing antiviral and antifungal medications. These compounds can be tailored to target specific stages of viral or fungal life cycles .
Diabetes Mellitus Treatment
The versatility of the pyrimidine ring in 4-(Pyrimidin-5-yl)aniline allows for the exploration of its use in treating diabetes mellitus. It could play a role in the synthesis of drugs that modulate insulin activity or glucose metabolism .
安全和危害
4-(Pyrimidin-5-yl)aniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .
未来方向
The future directions of 4-(Pyrimidin-5-yl)aniline research could involve the development of novel and promising fungicides . Additionally, the compound’s diverse biological activities suggest potential applications in the development of antiviral, antibacterial, antifungal, and insecticidal agents .
作用机制
Target of Action
Pyrimidine derivatives are known to have a broad range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, and anticancer activities . They can interact with various targets, such as inflammatory mediators and protein kinases .
Mode of Action
Pyrimidine derivatives are known to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins . In the context of anticancer activity, pyrimidine derivatives can inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
For instance, they can inhibit the pathways involving inflammatory mediators and protein kinases .
Pharmacokinetics
The pharmacokinetics of pyrimidine-based drugs, including their adme properties, have been discussed in general .
Result of Action
Pyrimidine derivatives are known to exhibit potent anti-inflammatory effects and anticancer activities . They can inhibit the expression and activities of certain vital inflammatory mediators and protein kinases , thereby controlling cell growth, differentiation, migration, and metabolism .
Action Environment
It is known that the biological activity of pyrimidines can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .
属性
IUPAC Name |
4-pyrimidin-5-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-3-1-8(2-4-10)9-5-12-7-13-6-9/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGWYEGXYIHINP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10499007 | |
| Record name | 4-(Pyrimidin-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrimidin-5-yl)aniline | |
CAS RN |
69491-60-7 | |
| Record name | 4-(5-Pyrimidinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69491-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Pyrimidin-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pyrimidin-5-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



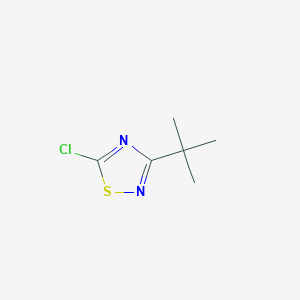
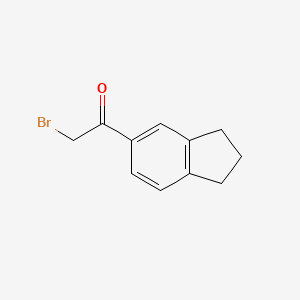
![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine](/img/structure/B1281751.png)


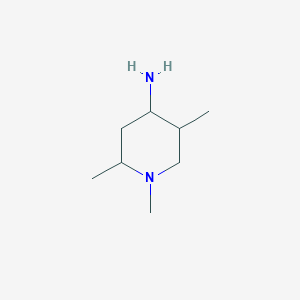
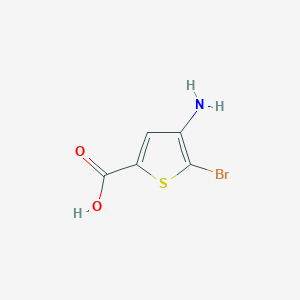

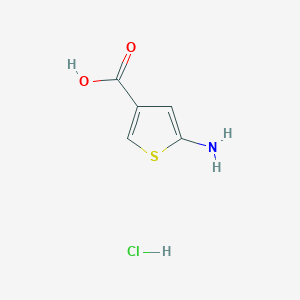

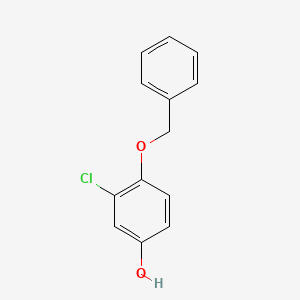
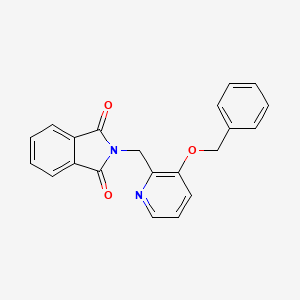
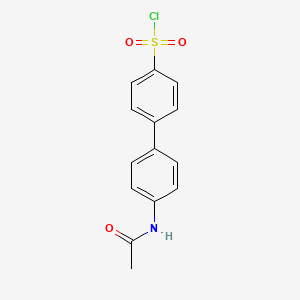
![3-Bromothieno[3,2-b]pyridine](/img/structure/B1281774.png)